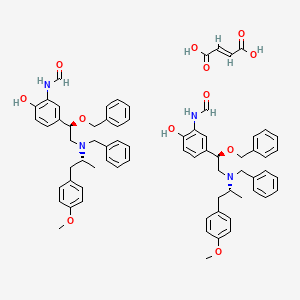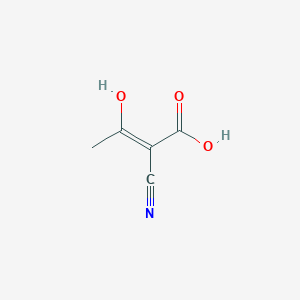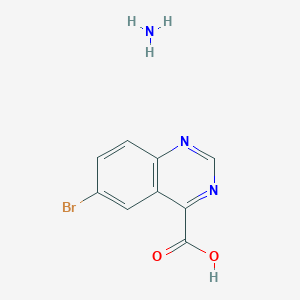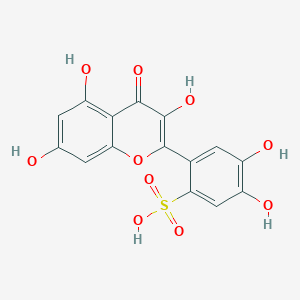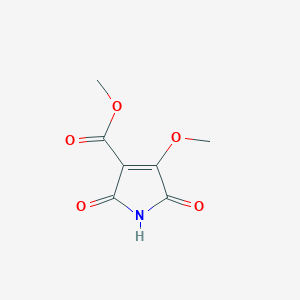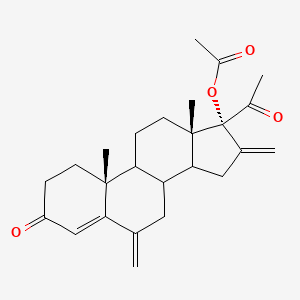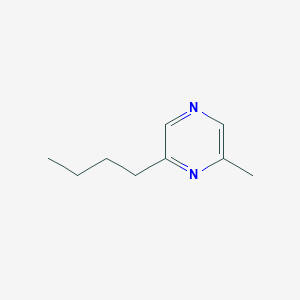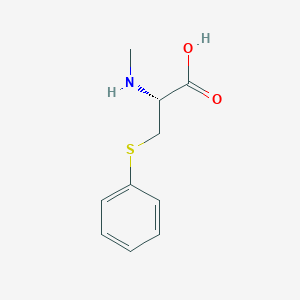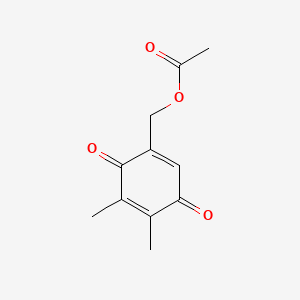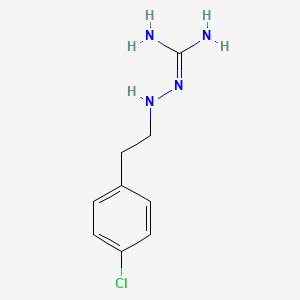
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is an organic compound with the molecular formula C8H6FNO3. It is a derivative of acetamide, where the acetamide group is attached to a fluorinated and oxidized cyclohexadienyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and acetic anhydride.
Fluorination: The 4-fluorophenol is fluorinated using a suitable fluorinating agent such as Selectfluor.
Oxidation: The fluorinated compound is then oxidized to form the 3,6-dioxocyclohexa-1,4-dienyl intermediate.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl ring to a more reduced state.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but lacks the fluorine atom.
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide: Different position of the dioxo groups and lacks the fluorine atom.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase (PRMT7) with a similar dioxocyclohexa-1,4-dienyl structure.
Uniqueness
The presence of the fluorine atom in N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide imparts unique chemical and biological properties, such as increased stability and altered reactivity. This makes it distinct from other similar compounds and enhances its potential for various applications.
Eigenschaften
Molekularformel |
C8H6FNO3 |
|---|---|
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)10-6-3-7(12)5(9)2-8(6)13/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
SEUNOKMMLOCGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=O)C(=CC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


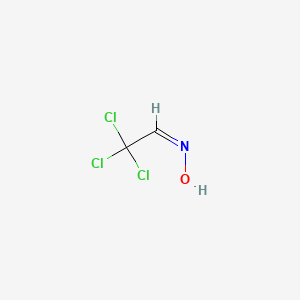
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
